molecular formula C7H18N2 B6264973 [(2S)-1-aminopropan-2-yl]diethylamine CAS No. 1808069-35-3

[(2S)-1-aminopropan-2-yl]diethylamine

Cat. No.: B6264973
CAS No.: 1808069-35-3
M. Wt: 130.2
InChI Key:
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Description

[(2S)-1-aminopropan-2-yl]diethylamine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a propan-2-yl group, which is further substituted with two ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-1-aminopropan-2-yl]diethylamine typically involves the reaction of diethylamine with a suitable precursor that contains the (2S)-1-aminopropan-2-yl group. One common method involves the reductive amination of a ketone or aldehyde precursor with diethylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(2S)-1-aminopropan-2-yl]diethylamine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

[(2S)-1-aminopropan-2-yl]diethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of [(2S)-1-aminopropan-2-yl]diethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

[(2S)-1-aminopropan-2-yl]diethylamine can be compared with other similar compounds, such as:

    Diethylamine: A simpler amine with two ethyl groups attached to the nitrogen atom.

    (2S)-1-aminopropan-2-ylamine: Lacks the ethyl groups, making it less hydrophobic and potentially less reactive.

    N,N-diethyl-1-propanamine: Similar structure but with different substitution patterns, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

1808069-35-3

Molecular Formula

C7H18N2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

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